molecular formula C19H24N4O3 B2899582 N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-85-9

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2899582
CAS No.: 1031961-85-9
M. Wt: 356.426
InChI Key: AHNFVWJRWNWTPY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-derived acetamide compound characterized by a 4-ethoxyphenyl group and a pyrrolidin-1-yl substituent on the pyrimidine ring. Its molecular formula is C₁₉H₂₄N₄O₃, with a molecular weight of 356.42 g/mol . The ethoxy group (-OCH₂CH₃) at the 4-position of the phenyl ring and the pyrrolidine moiety distinguish it from structurally related compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-25-16-8-6-15(7-9-16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNFVWJRWNWTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound with significant potential in pharmacological applications. Its complex structure, including a pyrimidine core and a pyrrolidine group, suggests diverse biological activities that warrant thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3, with a molecular weight of 356.4 g/mol. The presence of an ethoxy group enhances its solubility, which may influence its pharmacokinetic profile and biological activity .

Research indicates that this compound may interact with various biological targets, particularly kinases involved in cancer progression. The compound's ability to modulate signaling pathways related to cell survival and apoptosis has been highlighted in several studies. Specifically, it shows potential in inhibiting certain kinases that play crucial roles in tumor growth.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific kinases associated with cancer cell proliferation.
  • Enzymatic Modulation : It has been shown to affect metabolic pathways by modulating enzymatic activities, which could have implications for drug development targeting metabolic disorders .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Notable findings include:

  • Inhibition of Cancer Cell Lines : In vitro studies demonstrated that the compound effectively reduced viability in several cancer cell lines through apoptosis induction.
  • Kinase Inhibition : Specific assays indicated that this compound inhibits kinase activity at nanomolar concentrations, suggesting a strong potential for therapeutic applications in oncology .
  • Structure–Activity Relationship (SAR) : Comparative studies with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For instance, compounds with different functional groups showed altered inhibitory potency against cancer-related enzymes .

Comparative Analysis

The following table summarizes structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
N-(3,4,5-trimethoxyphenyl)acetamideContains trimethoxy groupPotentially enhanced solubility
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-y)pyrimidin -4-y]oxy}acetamideFluorinated phenyl groupIncreased lipophilicity
N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin -1-y)pyrimidin -4-y]oxy}acetamideMethoxy substitutionAltered pharmacokinetic profile

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₄N₄O₃ 356.42 4-ethoxyphenyl, pyrrolidin-1-yl
N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₈H₁₉N₅O₂ 337.38 4-cyanophenyl, pyrrolidin-1-yl
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₃ClN₄O₂ 374.87 3-chloro-2-methylphenyl, piperidin-1-yl
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₄FN₅O₂ 377.43 2-fluorophenyl, 4-methylpiperidin-1-yl
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide C₃₄H₃₃FN₆O₄ 632.67 4-ethoxyphenyl, indazole core with morpholine-carbonyl

Key Observations :

  • Aryl Group Variations: Replacement of the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., 4-cyanophenyl ) or halogenated aryl groups (e.g., 2-fluorophenyl ) alters polarity and bioavailability.
  • Molecular Weight: The 4-ethoxyphenyl analog (356.42 g/mol) is heavier than the 4-cyanophenyl derivative (337.38 g/mol) due to the ethoxy group’s larger size .

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